2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine is a chemical compound with the molecular formula C12H16F3N3O. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine typically involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with piperazine under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide (NaOH) to facilitate the reaction. The reaction is carried out at elevated temperatures, often around 130°C, for a duration of 24 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Halogenated reagents, strong bases or acids, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and electrostatic interactions, enables the compound to modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core but lacks the piperazine and ethanamine groups.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyridine structure but with different functional groups and applications.
Uniqueness
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine is unique due to its combination of a trifluoromethyl-pyridine core with a piperazine and ethanamine moiety. This structure imparts distinct physicochemical properties, such as enhanced stability and bioavailability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4/c13-12(14,15)10-1-2-11(17-9-10)19-7-5-18(4-3-16)6-8-19/h1-2,9H,3-8,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQJSPXZNQDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.